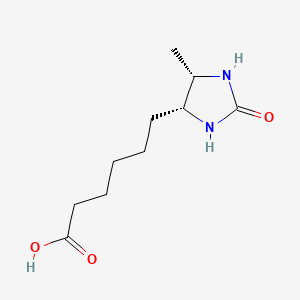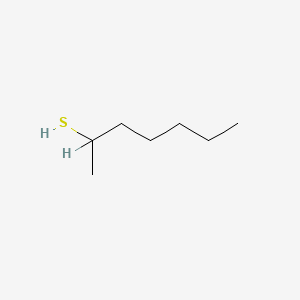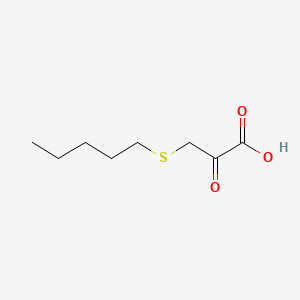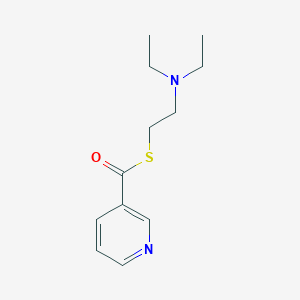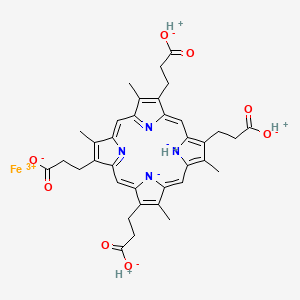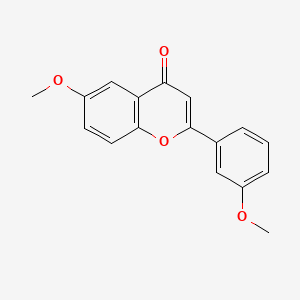
6,3'-Dimethoxyflavone
Overview
Description
6,3’-Dimethoxyflavone is a flavonoid compound characterized by the presence of methoxy groups at the 6 and 3’ positions of the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,3’-dimethoxyflavone typically involves the methoxylation of flavone precursors. One common method is the methylation of hydroxyl groups on the flavone structure using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of 6,3’-dimethoxyflavone may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6,3’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like hydrochloric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated flavones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits significant biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research has shown its potential in cancer prevention and treatment due to its ability to modulate various cellular pathways.
Mechanism of Action
The mechanism of action of 6,3’-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Properties: 6,3’-Dimethoxyflavone induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
6,3’-Dimethoxyflavone can be compared with other methoxyflavones such as:
- 5,4’-Dimethoxyflavone
- 3’,4’-Dimethoxyflavone
- 5,7-Dimethoxyflavone
Uniqueness: 6,3’-Dimethoxyflavone is unique due to its specific methoxy substitution pattern, which influences its biological activity and chemical reactivity. Compared to other methoxyflavones, it may exhibit distinct pharmacological properties and potency .
Properties
IUPAC Name |
6-methoxy-2-(3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIKVGWTVPYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350264 | |
| Record name | 6,3'-DIMETHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79786-40-6 | |
| Record name | 6,3'-DIMETHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,3'-Dimethoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6,3'-Dimethoxyflavone and its analogues?
A1: this compound belongs to the flavonoid family, specifically the flavone subclass. While not explicitly isolated in these studies, its structure can be inferred from its analogues. Flavones share a common backbone consisting of two benzene rings (A and B) connected by an oxygen-containing heterocyclic ring (C). Substitutions on this core structure differentiate individual flavones. For example:
- Jaceosidin: 5,7,4'-Trihydroxy-6,3'-dimethoxyflavone [, , , , ]
- Eupatilin: 5,7-Dihydroxy-6,3',4'-trimethoxyflavone [, ]
Q2: What biological activities have been reported for this compound analogues?
A2: Several studies highlight the potent biological activities of these flavones, particularly:
- Antimutagenic Activity: Jaceosidin, eupatilin, and other related flavones demonstrated strong antimutagenic activity against various heterocyclic amines, including Trp-P-2, Trp-P-1, IQ, MeIQ, and MeIQx []. This activity suggests potential benefits in cancer prevention.
- Cytotoxic Activity: Compounds like jaceosidin and 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone exhibited moderate cytotoxic effects against a panel of human tumor cell lines [, ]. This finding points towards potential applications in cancer therapy.
- Xanthine Oxidase (XO) Inhibition: Several analogues, including jaceosidin and eupatilin, showed marked XO-inhibitory effects []. XO inhibition is a key therapeutic target for managing gout, a painful inflammatory condition caused by uric acid buildup.
- Antioxidant Activity: The presence of multiple hydroxyl groups in these flavones contributes to their antioxidant properties, with 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone showing substantial free radical scavenging activity in DPPH assays [].
Q3: How do these flavones exert their antimutagenic effects?
A3: Research suggests that jaceosidin and related flavones act as desmutagens []. This means they can directly interact with mutagens, potentially modifying their chemical structure and rendering them inactive. Additionally, they may interfere with the metabolic activation of mutagens, further reducing their mutagenic potential.
Q4: What is the significance of the free OH group on C7 in this compound analogues?
A4: Studies investigating the XO-inhibitory activity of these flavones suggest that a free hydroxyl group at the C7 position is crucial for this effect []. Compounds lacking this free OH group showed reduced XO inhibition, highlighting the importance of structure-activity relationships in flavonoid research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




